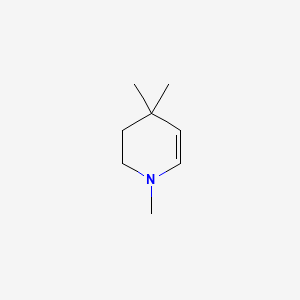
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with varying degrees of hydrogenation. The presence of three methyl groups at positions 1 and 4 makes this compound unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Knoevenagel condensation of acetone with cyanoacetanilide can result in the formation of 4,4,6-trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile . This reaction typically requires a base catalyst and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as piperidines.
Substitution: The presence of methyl groups allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and substituted tetrahydropyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,4,4-trimethyl-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydropyridines are known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound can interact with neurotransmitter receptors, influencing neurological pathways and exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Lacks the methyl groups, resulting in different chemical and biological properties.
1,2,3,6-Tetrahydropyridine: Another isomer with distinct reactivity and applications.
2,3,4,5-Tetrahydropyridine: Differently substituted, leading to unique properties and uses.
Eigenschaften
CAS-Nummer |
35079-50-6 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1,4,4-trimethyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H15N/c1-8(2)4-6-9(3)7-5-8/h4,6H,5,7H2,1-3H3 |
InChI-Schlüssel |
OBNANVWKTAVJEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


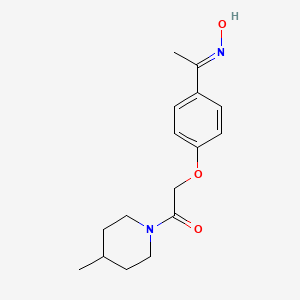
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
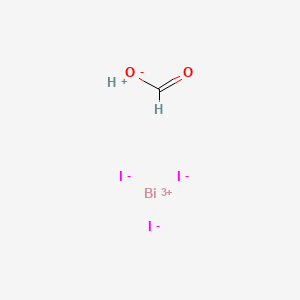
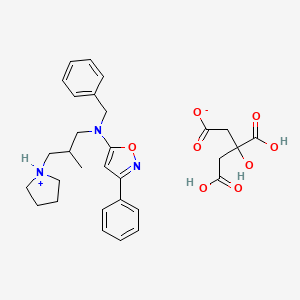

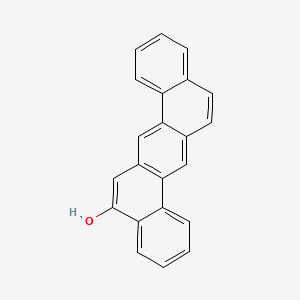
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)

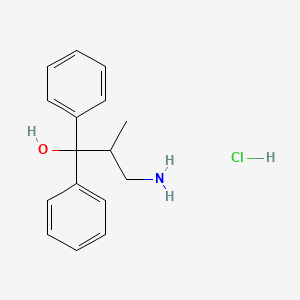

![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
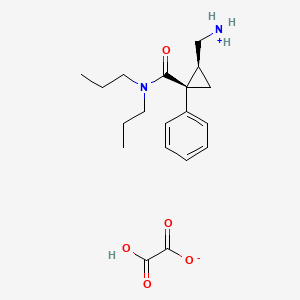
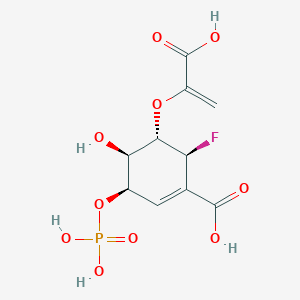
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
